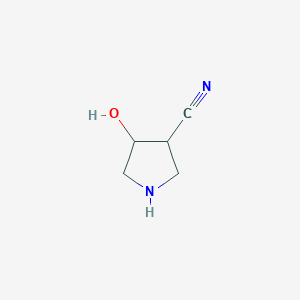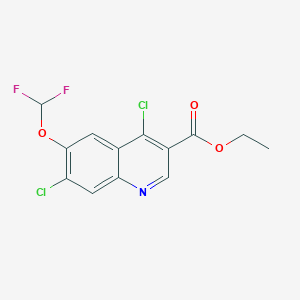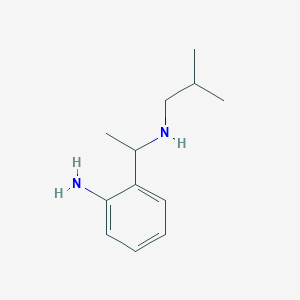
2-(1-(Isobutylamino)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Isobutylamino)ethyl)aniline is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . This compound is a derivative of aniline, where the amino group is substituted with an isobutylaminoethyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Isobutylamino)ethyl)aniline typically involves the reaction of aniline with isobutylamine under specific conditions. One common method is the reductive amination of aniline with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Isobutylamino)ethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Nitroso and nitro derivatives
Reduction: Primary amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-(1-(Isobutylamino)ethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(Isobutylamino)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, with a simpler structure and different reactivity.
N-Methylaniline: Similar structure but with a methyl group instead of an isobutyl group.
N-Ethylaniline: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
2-(1-(Isobutylamino)ethyl)aniline is unique due to the presence of the isobutylaminoethyl group, which imparts different chemical and physical properties compared to its simpler analogs.
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-[1-(2-methylpropylamino)ethyl]aniline |
InChI |
InChI=1S/C12H20N2/c1-9(2)8-14-10(3)11-6-4-5-7-12(11)13/h4-7,9-10,14H,8,13H2,1-3H3 |
InChI Key |
GEBZLGBZGOKZDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(C)C1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


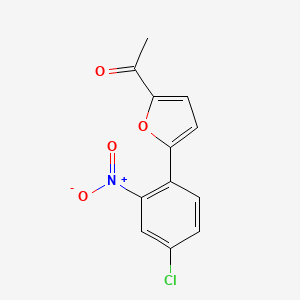
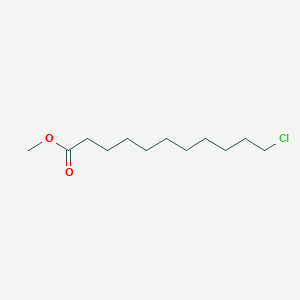
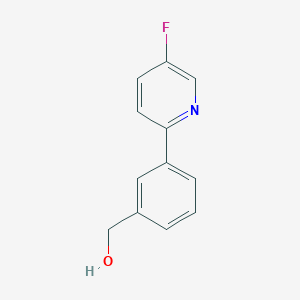
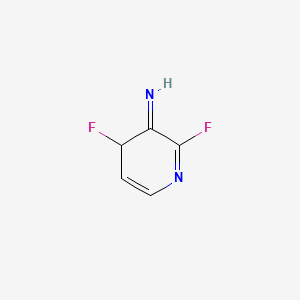

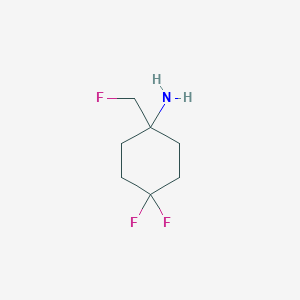
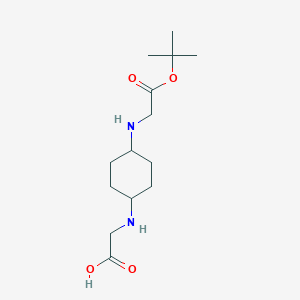
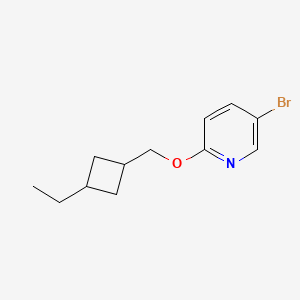
![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid](/img/structure/B12997305.png)
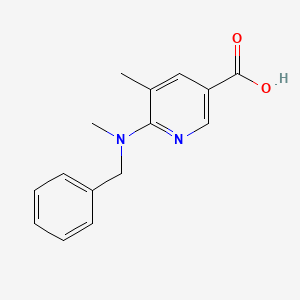
![tert-Butyl 7-hydroxy-5,5-dimethyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B12997308.png)
